molecular formula C16H19BO2 B12816401 (4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid

(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid

Cat. No.: B12816401
M. Wt: 254.1 g/mol
InChI Key: OIQVCULZOVLZRS-UHFFFAOYSA-N
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Description

(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its tert-butyl group attached to the biphenyl structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid typically involves the reaction of 1-bromo-4-tert-butylbenzene with a boron-containing reagent such as tributyl borate. This reaction is often carried out in the presence of a catalyst like palladium, which facilitates the formation of the boronic acid group. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate to neutralize the reaction mixture .

Industrial Production Methods

On an industrial scale, the production of (4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid may involve similar synthetic routes but optimized for larger quantities. This can include continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques like recrystallization or chromatography ensures the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the product is a biphenyl derivative with new substituents on the aromatic rings .

Scientific Research Applications

(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its combination of a boronic acid group with a biphenyl structure and a tert-butyl substituent. This combination imparts specific chemical properties that make it valuable in various applications, particularly in organic synthesis and material science .

Properties

Molecular Formula

C16H19BO2

Molecular Weight

254.1 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)phenyl]boronic acid

InChI

InChI=1S/C16H19BO2/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(11-13)17(18)19/h4-11,18-19H,1-3H3

InChI Key

OIQVCULZOVLZRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O

Origin of Product

United States

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